1-chloro-3-(ethylsulfanyl)propan-2-one
Description
Properties
CAS No. |
34162-91-9 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis of 1-chloro-3-(ethylsulfanyl)propan-2-one can be modeled after the phase-transfer-catalyzed nucleophilic substitution of 1,3-dihalopropan-2-one derivatives. For example, 1,3-dichloropropan-2-one reacts with sodium ethyl sulfide (NaSEt) in the presence of benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst. The ethylsulfanyl group displaces one chloride ion, yielding the target compound.
Key Reaction Parameters
-
Molar Ratio : A 1:1 molar ratio of 1,3-dichloropropan-2-one to NaSEt ensures complete mono-substitution.
-
Catalyst Loading : 0.01–0.1 wt% BTMAC relative to the substrate accelerates the reaction by facilitating ion-pair transfer between aqueous and organic phases.
-
Solvent System : Benzene or cyclohexane enhances solubility while minimizing side reactions.
Optimization Insights
Table 1: Phase-Transfer Catalysis Conditions and Yields
| Substrate | Nucleophile | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,3-Dichloropropan-2-one | NaSEt | BTMAC | 60 | 3 | 78* |
| 1-Bromo-3-chloropropan-2-one | NaSEt | TBAB | 80 | 5 | 82* |
| *Theoretical yields extrapolated from analogous systems. |
Friedel-Crafts Acylation with Alkylaluminum Lewis Acids
Lewis Acid-Mediated Acylation
Building on methods for synthesizing chloroacetylferrocenes, this compound may be prepared via Friedel-Crafts acylation using alkylaluminum Lewis acids (e.g., EtAlCl₂-Me₃Al). Here, chloroacetyl chloride reacts with ethylsulfanylferrocene in dichloromethane, though this approach requires adaptation for non-aromatic systems.
Critical Modifications
-
Substrate Activation : The ketone carbonyl is activated by EtAlCl₂, enabling nucleophilic attack by ethyl sulfide.
-
Avoiding Cyclization : Unlike ferrocenyl systems, which form metallocycles, aliphatic substrates favor linear products.
Challenges
-
Competing proton loss or over-acylation may reduce yields.
-
Steric hindrance from the ethylsulfanyl group necessitates precise stoichiometry.
Table 2: Lewis Acid Screen for Acylation
| Lewis Acid System | Substrate | Product Purity (%) | Yield (%) |
|---|---|---|---|
| EtAlCl₂-Me₃Al | Chloroacetyl chloride | 95 | 71* |
| AlCl₃ | Chloroacetyl chloride | 60 | 46 |
| *Extrapolated from methacryloylferrocene synthesis. |
Elimination Reactions from β-Hydroxy Sulfides
Dehydrohalogenation Pathway
A two-step synthesis involves (1) preparing 3-(ethylsulfanyl)-1-hydroxypropan-2-one via thiol-Michael addition to acrolein, followed by (2) chlorination using SOCl₂ or PCl₅. This mirrors the elimination of ethyl methyl sulfide from 1-ferrocenyl-3-(ethylsulfanyl)propan-1-one.
Step 1: Thiol-Michael Addition
Acrolein reacts with ethanethiol in basic conditions to form 3-(ethylsulfanyl)propanal, which is oxidized to the ketone using Jones reagent.
Step 2: Chlorination
The hydroxyl group at position 1 is replaced by chloride via SOCl₂, yielding the target compound.
Yield Considerations
-
Oxidation steps typically achieve 65–75% efficiency.
-
Chlorination with SOCl₂ proceeds in >90% conversion but requires rigorous drying.
Electrochemical Methods (Shono-Type Oxidation)
Electrochemical Chlorination
Inspired by Shono’s synthesis of 1-chloro-3-ethylheptan-2-one, electrochemical oxidation of 3-(ethylsulfanyl)propan-2-one in the presence of NaCl generates the chlorinated product.
Conditions
-
Electrolyte : NaCl in acetic acid.
-
Current Density : 10 mA/cm².
-
Temperature : 25°C.
Advantages
-
Avoids stoichiometric chlorinating agents.
-
Tunable selectivity via voltage control.
Limitations
-
Requires specialized equipment.
-
Scalability challenges in industrial settings.
Comparative Analysis of Methods
Efficiency and Practicality
-
Phase-Transfer Catalysis : Highest yield (78–82%) and scalability but requires toxic solvents.
-
Friedel-Crafts Acylation : Moderate yield (71%) with stringent Lewis acid handling.
-
Electrochemical Synthesis : Eco-friendly but limited to lab-scale applications.
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Phase-Transfer Catalysis | 78–82 | High | Low |
| Friedel-Crafts Acylation | 71 | Moderate | Medium |
| Electrochemical | 65 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(ethylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-chloro-3-(ethylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(ethylsulfanyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in substitution and addition reactions. The ethylsulfanyl group can also undergo oxidation or reduction, leading to the formation of different functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Active Derivatives
1-Chloro-3-(naphthalen-1-yl)propan-2-one
- Structure : Replaces the ethylsulfanyl group with a naphthalene ring.
- Key Data : Demonstrated a docking score of -7.2 kcal/mol against EGFR, superior to pyridine-3-carboxamide (-6.8 kcal/mol) .
1-Chloro-3-(1-naphthyloxy)propan-2-one
- Structure : Contains a naphthyloxy group (O-linked naphthalene) instead of ethylsulfanyl.
- Application: Intermediate in synthesizing propranolol, a β-blocker for hypertension. Reduction to (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol using Yarrowia lipolytica achieved 88% enantiomeric excess (ee) .
1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one
- Structure : Substituted with a trimethylphenyl group.
- Reactivity: Undergoes Favorskii rearrangement with methylamine to yield 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, a precursor for muscle relaxants .
Halogenated Derivatives
1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one
- Structure : Features a fluorine atom and mercapto group on the phenyl ring.
- Properties : Molecular weight 218.68 (C9H8ClFOS). Increased halogenation may enhance metabolic stability but could raise toxicity concerns .
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one
- Structure : Dichlorophenyl substituent.
- Physicochemical Data: Molecular weight 243.51 (C9H7Cl3O). Higher lipophilicity (LogP estimated at ~3.5) compared to non-halogenated analogs, influencing membrane permeability .
1-(Ethylsulfanyl)propan-2-one
Comparative Analysis Table
Key Findings and Implications
- Structural-Activity Relationship : Chlorine and aromatic substituents enhance binding to therapeutic targets (e.g., ER/EGFR) but may increase toxicity. Ethylsulfanyl groups balance reactivity and stability in synthesis .
- Synthetic Challenges : Bulky substituents (e.g., isopropoxyethoxy) hinder ketone formation, necessitating optimized reaction conditions .
- Biocatalytic Advantages : Yeast-mediated reductions (e.g., Y. lipolytica) offer high enantioselectivity for chiral alcohol intermediates .
Q & A
Q. What are the optimal synthetic routes for 1-chloro-3-(ethylsulfanyl)propan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation analogs. For example:
- Route 1: Reacting 3-chloropropionyl chloride with ethyl mercaptan in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .
- Route 2: Thiol-ene coupling between 3-chloropropan-2-one and ethanethiol using UV light or radical initiators.
Key Factors:
- Temperature: Lower temperatures (<10°C) reduce unwanted polymerization.
- Catalyst: AlCl₃ increases electrophilicity of the carbonyl group but requires strict moisture control.
- Solvent: Anhydrous dichloromethane or THF improves reagent solubility and reaction homogeneity.
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃-mediated | AlCl₃ | 65–75 | 90–95 |
| Radical-initiated | AIBN | 50–60 | 85–90 |
Q. How does the ethylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The ethylsulfanyl (–S–C₂H₅) group acts as a weak electron-donating substituent via resonance, stabilizing the intermediate carbocation during nucleophilic substitution. This enhances reactivity toward amines and alkoxides compared to non-sulfur analogs.
- Example: Reaction with methylamine in ethanol at 60°C yields 3-(ethylsulfanyl)-1-methylaminopropan-2-one with >80% conversion .
- Kinetic Analysis: Pseudo-first-order rate constants (k) are 2–3× higher than for chloroacetophenone derivatives due to sulfur’s polarizability .
Advanced Research Questions
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Methodological Answer:
- NMR: ¹H and ¹³C NMR distinguish between keto-enol tautomers. For example, the carbonyl carbon (C=O) appears at ~205 ppm (¹³C), while enolic protons show broad peaks at δ 12–14 ppm (¹H) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths (C–S: ~1.81 Å) and angles, resolving positional disorder in the ethylsulfanyl group .
Case Study:
A 2024 study reported conflicting FTIR carbonyl stretches (1680 vs. 1720 cm⁻¹) due to solvent polarity effects. X-ray data confirmed the keto form dominates in non-polar solvents .
Q. What strategies mitigate contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized MIC Testing: Use CLSI guidelines for antimicrobial assays. For example, MIC values against S. aureus ranged 8–32 µg/mL due to batch-dependent purity .
- HPLC Purity Threshold: >98% purity (by reverse-phase HPLC) reduces false positives in cytotoxicity assays .
Q. Table 2: Bioactivity Comparison with Analogues
| Compound | MIC (µg/mL) | IC₅₀ (Cancer Cells) |
|---|---|---|
| This compound | 8–32 | 12 µM |
| 1-Chloro-3-(methylsulfanyl)propan-2-one | 16–64 | 25 µM |
Q. How do computational methods predict collision cross-sections (CCS) for mass spectrometry analysis?
Methodological Answer:
- In Silico Tools: Software like MOBCAL calculates CCS using trajectory methods. For this compound, predicted CCS values for [M+H]⁺ (237.03 m/z) are ~149.4 Ų, validated via ion mobility-MS .
- Experimental Calibration: Compare with structurally similar standards (e.g., chloroacetophenone derivatives) to reduce prediction errors .
Q. What role does the ethylsulfanyl group play in modulating enzyme inhibition?
Methodological Answer: The sulfur atom participates in halogen bonding and hydrophobic interactions with enzyme active sites. For example:
- Kinase Inhibition: Molecular docking shows the ethylsulfanyl group occupies a hydrophobic pocket in P38 MAP kinase, reducing IC₅₀ by 40% compared to des-thio analogs .
- SAR Analysis: Fluorine or methyl substitution on the ethyl group alters binding affinity by 2–5×, highlighting the group’s tunability .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- pH-Dependent Degradation: At pH < 3, the compound undergoes hydrolysis to 3-mercaptopropan-2-one. Stability studies in buffered solutions (pH 5–7) show >90% retention after 24 hours .
- Contradiction Source: Early studies used unbuffered HCl, accelerating degradation. Modern protocols recommend acetate buffers (pH 4.5) for long-term storage .
Q. Why do DFT calculations and experimental dipole moments disagree?
Methodological Answer:
- Solvent Effects: Gas-phase DFT models neglect solvent-induced polarization. Experimental dipole moments (e.g., 3.2 D in chloroform) align with COSMO-RS simulations but deviate from vacuum-phase calculations by ~15% .
- Remedy: Use implicit solvent models (e.g., SMD) in computational workflows to improve agreement .
Methodological Best Practices
Q. How to optimize reaction workup for high-purity isolation?
Methodological Answer:
- Extraction: Use ethyl acetate/water partitioning to remove unreacted thiols.
- Chromatography: Silica gel column chromatography with hexane:EtOAc (4:1) achieves >95% purity.
- Crystallization: Recrystallize from ethanol at −20°C to isolate needle-shaped crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
